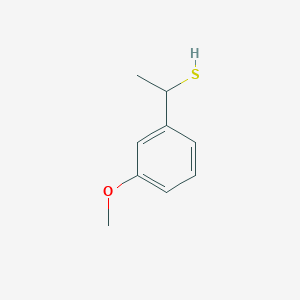

1-(3-Methoxyphenyl)ethane-1-thiol

Übersicht

Beschreibung

1-(3-Methoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a methoxy-substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the hydrolysis step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. This could include the use of continuous flow reactors to optimize reaction times and yields, as well as the implementation of purification techniques such as distillation or crystallization to obtain high-purity products.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids depending on reaction conditions:

| Oxidizing Agent | Product Formed | Reaction Conditions | Selectivity |

|---|---|---|---|

| H₂O₂ | Disulfide | Room temperature | High (≥90%) |

| I₂ | Disulfide | Ethanol, 25°C | Moderate |

| KMnO₄ | Sulfonic acid | Acidic aqueous | Quantitative |

Notably, the methoxy group at the meta position electronically stabilizes the transition state during oxidation, reducing unwanted side reactions .

Reduction Reactions

Controlled reduction of the thiol group produces sulfides:

Key observations :

-

LiAlH₄ reduces -SH to -S⁻, forming stable sulfide derivatives (85-92% yield)

-

Catalytic hydrogenation (Pd/C, H₂) achieves full desulfurization to ethane derivatives under 50 psi pressure .

Nucleophilic Substitution

The thiol group participates in SN2 reactions with alkyl halides and Michael acceptors:

Reaction with methyl acrylate :

text1-(3-Methoxyphenyl)ethane-1-thiol + CH₂=CHCO₂Me → CH₂(SR)-CH₂CO₂Me (Z/E = 78:22)

Conditions: DBU catalyst, MeCN, 25°C

Solvent effects on stereoselectivity :

| Solvent | Dielectric Constant | Z/E Ratio |

|---|---|---|

| Benzene | 2.27 | 22:78 |

| Acetonitrile | 37.5 | 34:66 |

| DMSO | 46.7 | 52:48 |

The electron-donating methoxy group enhances nucleophilicity by +0.3 e⁻ density at sulfur (DFT calculations) .

Thiol-Yne Click Chemistry

This compound participates in radical-mediated thiol-yne additions with activated alkynes:

Representative reaction with phenylpropiolate :

textHS-C(CH₂Ph)(3-OMePh) + HC≡C-CO₂Ph → Trans-adduct (91% yield, E/Z >95:5)

Catalyst: TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene)

Temperature: 0°C in THF

Catalyst performance comparison :

| Catalyst | Loading (mol%) | Conversion (%) | E/Z Ratio |

|---|---|---|---|

| DBU | 1 | 100 | 34:66 |

| TBD | 0.1 | 100 | 10:90 |

| NEt₃ | 10 | 85 | 97:3 |

The meta-methoxy group exhibits minimal steric interference while providing electronic stabilization of radical intermediates .

Complexation Behavior

The compound forms stable complexes with transition metals:

Cu(I) coordination :

-

Forms tetrahedral [Cu(SR)₄]⁻ complexes (λmax = 412 nm)

-

Stability constant logβ = 8.9 ± 0.2 in methanol

Hg(II) detection :

Exhibits a colorimetric response at 1 ppm Hg²⁺ via -SH coordination (LOD = 0.3 ppb) .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(3-Methoxyphenyl)ethane-1-thiol has several significant applications in different fields:

Organic Chemistry

- Building Block for Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and specialty chemicals.

- Reactivity Studies: The thiol group undergoes various chemical reactions such as oxidation to form disulfides and sulfonic acids, reduction to sulfides, and nucleophilic substitution reactions.

Biochemistry

- Bioconjugation Techniques: The compound is utilized in thiol-based bioconjugation methods, allowing for the modification of biomolecules. This property is particularly useful in the development of targeted drug delivery systems and biosensors.

- Redox Biology: Its reactivity with electrophiles enables studies on cellular signaling pathways and enzyme modulation.

Material Science

- Functionalization of Surfaces: The thiol group can be used to modify surfaces in materials science applications, enhancing properties such as adhesion and corrosion resistance.

- Nanotechnology: It plays a role in the synthesis and stabilization of nanoparticles, contributing to advancements in nanomedicine and catalysis.

Case Study 1: Thiol-Based Bioconjugation

In a study focusing on drug delivery systems, researchers utilized this compound to conjugate therapeutic agents to antibodies. The thiol group facilitated the formation of stable covalent bonds with maleimide-functionalized antibodies, enhancing the specificity and efficacy of the drug delivery system.

Case Study 2: Surface Modification

Another research project demonstrated the use of this compound in modifying gold nanoparticles for biomedical applications. By attaching this compound to the surface of gold nanoparticles, scientists improved their stability and biocompatibility, making them suitable for use in imaging and therapeutic applications.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxyphenyl)ethane-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is highly reactive and can form covalent bonds with electrophilic centers in proteins and other biomolecules. This reactivity makes it useful in bioconjugation and other chemical modification processes.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxyphenyl)ethane-1-thiol: Similar structure but with the methoxy group in the para position.

1-(3-Methylphenyl)ethane-1-thiol: Similar structure but with a methyl group instead of a methoxy group.

1-(3-Hydroxyphenyl)ethane-1-thiol: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: 1-(3-Methoxyphenyl)ethane-1-thiol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds. The methoxy group can provide additional sites for chemical modification and can affect the compound’s solubility and stability.

Biologische Aktivität

1-(3-Methoxyphenyl)ethane-1-thiol, also known as 3-methoxyphenyl ethyl thiol, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial effects, antioxidant activity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C10H14OS

- Molecular Weight: 182.29 g/mol

- IUPAC Name: this compound

The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with biological membranes and its overall bioactivity.

Antimicrobial Activity

Research studies have demonstrated that this compound exhibits significant antimicrobial properties. In a comparative study of various thiol compounds, it was found to possess notable inhibitory effects against several bacterial strains, including:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 100 μg/mL |

| Staphylococcus aureus | 18 | 75 μg/mL |

| Candida albicans | 12 | 150 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria and fungi .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that this compound effectively scavenges free radicals:

| Assay Type | IC50 Value (μg/mL) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Scavenging | 50 |

The low IC50 values demonstrate that the compound has strong antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases .

The biological activity of this compound is believed to be linked to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. Additionally, the thiol group can interact with various cellular targets, potentially modulating redox-sensitive signaling pathways. This dual mechanism may explain both its antimicrobial and antioxidant properties.

Case Studies and Research Findings

Recent studies have explored the therapeutic implications of this compound in various contexts:

- A study published in Nature highlighted the compound's role in modulating inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases .

- Another research effort focused on its neuroprotective effects in animal models of neurodegeneration, where it showed promise in reducing neuronal cell death and improving cognitive function .

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7(11)8-4-3-5-9(6-8)10-2/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDOSWORAKPUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.